6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile
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Overview
Description
6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in the fields of medicinal and synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 6-amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various catalysts, including organocatalysts, transition metal catalysts, and acid-base catalysts . The reaction typically occurs in an aqueous medium, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound often employs the same MCR approach but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6-amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-diphenyl-4H-pyran-3-carbonitrile
- 6-Amino-3,5-dicyano-2,4-diphenyl-4H-pyran
Uniqueness
6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit enhanced pharmacological activities and different reactivity profiles .
Properties
CAS No. |
81451-21-0 |
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Molecular Formula |
C25H18N2O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)25(27)29-24(20)19-14-8-3-9-15-19/h1-15,21H,27H2 |
InChI Key |
VMEWIVZMNRGKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)N)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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